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molecular formula C11H13F2NO B8322198 (+)-3-(2,3-Difluorophenyl)-1-methylpyrrolidin-3-OL

(+)-3-(2,3-Difluorophenyl)-1-methylpyrrolidin-3-OL

Cat. No. B8322198
M. Wt: 213.22 g/mol
InChI Key: XYBMKKZXZVSIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188301B2

Procedure details

Preparation according to Example 11: Enantiomer E2 of 3-(2,3-difluorophenyl)pyrrolidin-3-ol (0.5 g, 2.5 mmol) in formic acid (7.2 mL) and aqueous formaldehyde (40%, 6.5 mL). 65° C. for 5 h. Water was added (50 mL), and the mixture was washed with diethyl ether. The water phase was basified with NaOH (5 M), extracted with ethyl acetate, dried (MgSO4) and evaporated. The crude compound was again treated with the same amount of formic acid and aqueous formaldehyde as above for 5 h. Purification by flash chromatography on silica gel (ethyl acetate/methanol, 4:1 to 2:1). Yield: 0.7 g. [α]D=−21.5° (methanol). The amine was converted to the oxalic acid salt and recrystallized from ethanol/diethyl ether: M.p. 134.3° C.; MS m/z (relative intensity, 70 eV) 213 (M+, 20), 58 (27), 141 (16), 127 (11), 57 (bp).
[Compound]
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.2 mL
Type
reactant
Reaction Step Four
Quantity
6.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1([OH:14])[CH2:13][CH2:12][NH:11][CH2:10]1.O.[CH:16](O)=O>C=O>[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1([OH:14])[CH2:13][CH2:12][N:11]([CH3:16])[CH2:10]1

Inputs

Step One
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
FC1=C(C=CC=C1F)C1(CNCC1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
7.2 mL
Type
reactant
Smiles
C(=O)O
Step Five
Name
Quantity
6.5 mL
Type
solvent
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
WASH
Type
WASH
Details
the mixture was washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The crude compound was again treated with the same amount of formic acid and aqueous formaldehyde as above for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (ethyl acetate/methanol, 4:1 to 2:1)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol/diethyl ether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
FC1=C(C=CC=C1F)C1(CN(CC1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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